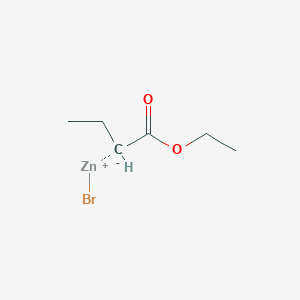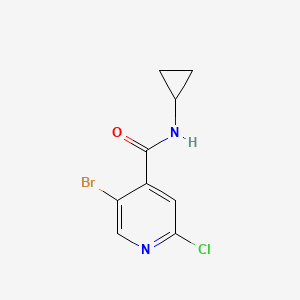![molecular formula C23H26NPS B6305879 N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine CAS No. 1883429-99-9](/img/structure/B6305879.png)
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is a complex organic compound with a unique structure that includes both phosphine and thioether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine typically involves the reaction of diphenylphosphine with an appropriate alkylating agent, followed by the introduction of the thioether group. One common method involves the use of 2-bromoethylamine hydrobromide as the alkylating agent, which reacts with diphenylphosphine to form the phosphine-amine intermediate. This intermediate is then reacted with 4-methylthiophenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The thioether group can be reduced to form thiols.
Substitution: Both the phosphine and thioether groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Thiols and secondary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine involves its ability to coordinate with metal ions through the phosphine and thioether groups. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
類似化合物との比較
Similar Compounds
N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines: These compounds also contain phosphine and amine groups but differ in their overall structure and reactivity.
Diphenylphosphinoethane (DPPE): A simpler compound with similar phosphine functionality but lacking the thioether group.
Triphenylphosphine (TPP): Another phosphine ligand commonly used in catalysis, but without the ethyl and thioether groups.
Uniqueness
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is unique due to its combination of phosphine and thioether groups, which allows for versatile coordination chemistry and catalytic applications. Its structure provides distinct reactivity compared to simpler phosphine ligands, making it valuable in specialized catalytic processes.
特性
IUPAC Name |
2-diphenylphosphanyl-N-[2-(4-methylphenyl)sulfanylethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NPS/c1-20-12-14-23(15-13-20)26-19-17-24-16-18-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQRFAODUWGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














